molecular formula C9H16N2 B2793373 {2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 2219376-80-2

{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine

Cat. No. B2793373
CAS RN: 2219376-80-2
M. Wt: 152.241
InChI Key: ZDQIJSBTWINFST-UHFFFAOYSA-N
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Description

“{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine” is a chemical compound with the CAS Number: 2219376-80-2 . It has a molecular weight of 152.24 . The compound is in liquid form and its structural complexity paves the way for diverse applications in scientific research, ranging from drug discovery to materials synthesis.


Molecular Structure Analysis

The IUPAC Name for this compound is (2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine . The InChI Code is 1S/C9H16N2/c10-6-9-3-7(4-9)5-11(9)8-1-2-8/h7-8H,1-6,10H2 .


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 152.24 . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statements include H227 and H314 . Precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-6-9-3-7(4-9)5-11(9)8-1-2-8/h7-8H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQIJSBTWINFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CC2(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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